molecular formula C13H16N4 B11473617 Cyclohexanone, 1H-1,3-benzimidazol-2-ylhydrazone

Cyclohexanone, 1H-1,3-benzimidazol-2-ylhydrazone

Cat. No.: B11473617
M. Wt: 228.29 g/mol
InChI Key: LTCKBVYJPKENNU-UHFFFAOYSA-N
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Description

Cyclohexanone, 1H-1,3-benzimidazol-2-ylhydrazone is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a cyclohexanone moiety linked to a benzimidazole ring through a hydrazone linkage. The unique structure of this compound allows it to exhibit a range of biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanone, 1H-1,3-benzimidazol-2-ylhydrazone typically involves the condensation of cyclohexanone with 1H-1,3-benzimidazol-2-ylhydrazine. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

Cyclohexanone+1H-1,3-benzimidazol-2-ylhydrazineCyclohexanone, 1H-1,3-benzimidazol-2-ylhydrazone+H2O\text{Cyclohexanone} + \text{1H-1,3-benzimidazol-2-ylhydrazine} \rightarrow \text{this compound} + \text{H}_2\text{O} Cyclohexanone+1H-1,3-benzimidazol-2-ylhydrazine→Cyclohexanone, 1H-1,3-benzimidazol-2-ylhydrazone+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 1H-1,3-benzimidazol-2-ylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The benzimidazole ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core structure and exhibit similar biological activities.

    Hydrazones: Compounds with hydrazone linkages that show comparable chemical reactivity.

Uniqueness

Cyclohexanone, 1H-1,3-benzimidazol-2-ylhydrazone is unique due to the combination of the cyclohexanone and benzimidazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

N-(cyclohexylideneamino)-1H-benzimidazol-2-amine

InChI

InChI=1S/C13H16N4/c1-2-6-10(7-3-1)16-17-13-14-11-8-4-5-9-12(11)15-13/h4-5,8-9H,1-3,6-7H2,(H2,14,15,17)

InChI Key

LTCKBVYJPKENNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC2=NC3=CC=CC=C3N2)CC1

Origin of Product

United States

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